molecular formula C19H18I2N4O4 B11465030 N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide

N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide

Cat. No.: B11465030
M. Wt: 620.2 g/mol
InChI Key: QFMUAHPDMVJEJP-UHFFFAOYSA-N
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Description

N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, iodo, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Nitro Compound: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Iodination: The nitro compound is then subjected to iodination to introduce the iodine atoms at the desired positions.

    Formation of the Diazocin Ring: The next step involves the construction of the diazocin ring system through a series of cyclization reactions.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide can undergo various types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Substitution Reagents: Nucleophiles such as thiols, amines, and alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution of the iodine atoms.

    Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Material Science: Studied for its potential use in the development of advanced materials with specific properties.

    Biological Research: Used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. The compound’s unique structure allows it to bind to specific proteins, enzymes, or receptors, modulating their activity and leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide: shares similarities with other compounds that have nitro, iodo, and acetamide functional groups.

    This compound: is unique due to its specific combination of functional groups and the presence of the diazocin ring system.

Uniqueness

  • The presence of the diazocin ring system in this compound distinguishes it from other similar compounds.
  • The specific arrangement of functional groups in this compound contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C19H18I2N4O4

Molecular Weight

620.2 g/mol

IUPAC Name

N-(2,6-diiodo-4-nitrophenyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide

InChI

InChI=1S/C19H18I2N4O4/c20-14-5-13(25(28)29)6-15(21)19(14)22-17(26)10-23-7-11-4-12(9-23)16-2-1-3-18(27)24(16)8-11/h1-3,5-6,11-12H,4,7-10H2,(H,22,26)

InChI Key

QFMUAHPDMVJEJP-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)NC4=C(C=C(C=C4I)[N+](=O)[O-])I

Origin of Product

United States

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